(E)-3-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide
Description
(E)-3-(2-Chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a 2-chlorophenyl group conjugated to an acrylamide backbone and a nitrogen-bound (3-methoxytetrahydrothiophen-3-yl)methyl substituent. The E-configuration of the acrylamide linker ensures planarity, critical for intermolecular interactions. Synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), this compound is purified via column chromatography and validated by NMR, MS, and elemental analysis .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-19-15(8-9-20-11-15)10-17-14(18)7-6-12-4-2-3-5-13(12)16/h2-7H,8-11H2,1H3,(H,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFWCGVCCLJFS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a 2-chlorophenyl group and a methoxytetrahydrothiophen moiety, contributing to its unique biological properties. The molecular formula is , and it has a molecular weight of 283.79 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate physiological responses.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces inflammation in animal models |
Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound revealed significant inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial activity.
Anticancer Properties
Research published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 5 to 20 µM.
Anti-inflammatory Effects
In vivo studies have shown that this compound significantly reduces inflammation in rat models induced by carrageenan. The compound decreased edema formation by approximately 40%, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a bioavailability estimated at around 60%. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly affect electronic and steric properties:
- 2-Chlorophenyl vs. 3-Chlorophenyl : The target compound’s 2-chloro substitution (ortho position) may hinder rotation, reducing conformational flexibility compared to 3-chloro analogs like (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide (). The latter’s para-hydroxy group enhances hydrogen bonding, improving receptor affinity .
Table 1: Phenyl Substituent Impact
N-Substituent Modifications
The nitrogen-bound substituent governs solubility, bioavailability, and target interactions:
- Tetrahydrothiophen vs. Benzyl Groups: The target’s (3-methoxytetrahydrothiophen-3-yl)methyl group introduces a saturated sulfur-containing ring, offering moderate polarity and conformational rigidity.
- Heterocyclic Substituents : (E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h, ) incorporates an imidazole ring, enhancing basicity and metal-coordination capacity, which may improve enzyme inhibition .
Table 2: N-Substituent Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
